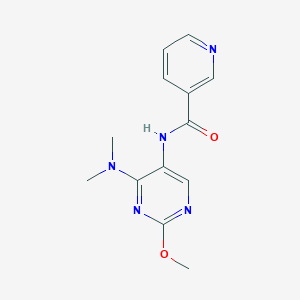

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Molecular Structure Analysis

The molecular structure of a compound like DMAP can be studied using methods such as ab-initio and DFT calculations . These methods can provide insights into the molecule’s structure, stability, and reactivity.

Chemical Reactions Analysis

DMAP is a well-known model compound for dual fluorescence—in sufficiently polar solvents, it exhibits two distinct fluorescence emission bands . It can also be used as a catalyst for various reactions .

Physical And Chemical Properties Analysis

DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .

Wissenschaftliche Forschungsanwendungen

- Redox Regulation : Niacinamide contributes to redox reactions and energy production in cutaneous cells by participating in NAD+ synthesis. It helps maintain skin health and resilience .

- Anti-Aging : As a multipurpose antiaging ingredient, niacinamide reduces oxidative stress, inflammation, and pigmentation. It promotes collagen synthesis and improves skin texture .

- Acne Management : Niacinamide’s anti-inflammatory properties make it effective in managing acne vulgaris .

- Melasma and Psoriasis : Niacinamide shows promise in treating melasma and psoriasis .

- Niacinamide acts as an antioxidant, protecting cells from oxidative damage. It modulates cellular stress responses and influences DNA repair mechanisms .

- Researchers have investigated nicotinamide derivatives computationally and experimentally. These derivatives exhibit antibacterial and antibiofilm activities .

- Niacinamide derivatives have demonstrated fungicidal activity against various pathogens, including cucumber downy mildew and southern corn rust .

- Some studies suggest that niacinamide may have neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease and Parkinson’s disease. However, further research is needed .

- Niacinamide’s involvement in NAD+ metabolism extends beyond skincare. It plays a role in metabolic disorders, immune responses, and cellular homeostasis .

Skin Health and Cosmeceuticals

Bioactive Compounds and Antioxidant Properties

Computational Analyses and Antibacterial Properties

Fungicidal Activity

Neuroprotection and Neurological Disorders

Metabolic Disorders and Beyond

Wirkmechanismus

Target of Action

It’s worth noting that nicotinamide, a structurally similar compound, is known to interact with various enzymes and proteins .

Mode of Action

Nicotinamide, a related compound, is involved in cellular energy metabolism, dna repair, and regulation of transcription processes .

Biochemical Pathways

Nicotinamide, a related compound, is known to be involved in the metabolism of pyridine nicotinamide adenine dinucleotide (nad) and nicotinamide adenine dinucleotide phosphate (nadp) in plant and animal tissues .

Pharmacokinetics

Nicotinamide, a structurally similar compound, shows biphasic elimination with dose-dependent changes in half-life when given to mice .

Result of Action

Nicotinamide, a related compound, has been found to have various biological effects, including anti-inflammatory and sebostatic roles, which play a part in its use as an anti-acne topical formulation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-18(2)11-10(8-15-13(17-11)20-3)16-12(19)9-5-4-6-14-7-9/h4-8H,1-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYMVIISCMTAMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2414047.png)

![4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2414048.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2414050.png)

![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)

![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)

![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)